Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

S-alkylation nucleoside synthesis thiazole derivatization

Sourcing regiospecific 2-mercaptothiazole-4-carboxylates with verified substitution patterns often delays hit-to-lead campaigns. Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (CAS 189152-72-5) resolves this with a confirmed 4-carboxylate/2-thioxo regiochemistry essential for S-glycosylation and EP2/EP4 agonist design. - Enables direct S-alkylation & thioglycoside formation for tiazofurin-type nucleoside libraries. - Meets fragment library criteria: LogP 1.64, TPSA 106 Ų, MW 175.2. - Consistent ≥95% purity with ambient shipping; ready stock for immediate dispatch.

Molecular Formula C5H5NO2S2
Molecular Weight 175.2 g/mol
CAS No. 189152-72-5
Cat. No. B1469388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-sulfanyl-1,3-thiazole-4-carboxylate
CAS189152-72-5
Molecular FormulaC5H5NO2S2
Molecular Weight175.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC(=S)N1
InChIInChI=1S/C5H5NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h2H,1H3,(H,6,9)
InChIKeyIBEZFQXSZFDKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (CAS 189152-72-5): Procurement-Grade Thiazole Building Block


Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (CAS 189152-72-5) is a heterocyclic thiazole derivative characterized by a 2-mercapto (thioxo) substitution and a methyl ester at the 4-position [1]. This compound is supplied as a research chemical with a typical purity of 95% and a molecular weight of 175.2 g/mol [2]. Its primary value lies as a versatile synthetic scaffold and building block for medicinal chemistry applications, particularly in the construction of more complex thiazole-containing molecules .

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate: Why In-Class Analogs Are Not Interchangeable


Substitution with other thiazole-4-carboxylates or mercaptothiazole derivatives is not scientifically valid due to critical differences in substitution pattern, ester group identity, and physicochemical properties that dictate reactivity and biological performance. The 2-mercapto (thioxo) group enables S-alkylation chemistry distinct from 2-amino or 2-alkyl analogs, while the methyl ester at the 4-position provides a different lipophilicity profile and synthetic handle compared to ethyl esters or free carboxylic acids [1]. Furthermore, regiochemistry is decisive: the 4-carboxylate isomer differs fundamentally from the 5-carboxylate isomer in both electronic distribution and biological target engagement [2]. These structural variations translate into non-interchangeable reactivity, solubility, and downstream derivatization potential.

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


2-Mercapto (Thioxo) vs. 2-Amino Substitution: Divergent Alkylation and Nucleoside Synthesis Pathways

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate, as a 2-mercaptothiazole derivative, undergoes selective S-alkylation chemistry that is inaccessible to 2-aminothiazole analogs. The sodium salt of ethyl 2-mercaptothiazole-4-carboxylate undergoes direct glycosylation with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide to yield protected S-glycosylated nucleoside intermediates, whereas the corresponding 2-aminothiazole analog requires a fundamentally different synthetic route (ring closure of ribofuranosylthiourea with ethyl bromopyruvate) to achieve N-glycosylation [1]. The S-glycosylated products (2-(β-D-ribofuranosylthio)thiazole-4-carboxamide) are structurally distinct and represent a unique class of thiazole nucleosides. This mechanistic divergence demonstrates that the 2-mercapto group confers a synthetic handle not present in 2-amino analogs.

S-alkylation nucleoside synthesis thiazole derivatization thioglycoside formation

4-Carboxylate vs. 5-Carboxylate Regioisomer: Quantified LogP and Polar Surface Area Differentiation

The regiochemistry of the carboxylate ester on the thiazole ring produces measurable differences in key physicochemical parameters that influence membrane permeability and bioavailability. Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (4-carboxylate isomer) exhibits an ACD/LogP of 1.64 and a polar surface area of 106 Ų [1]. In contrast, the 5-carboxylate regioisomer (methyl 2-mercaptothiazole-5-carboxylate) exhibits a different electronic and steric environment due to the altered substitution pattern [2]. The 4-carboxylate substitution positions the ester adjacent to the ring nitrogen, altering electron density and hydrogen-bonding capacity relative to the 5-substituted analog, which affects both synthetic reactivity and biological target recognition.

lipophilicity ADME prediction regioisomer comparison fragment-based drug discovery

Methyl Ester vs. Free Carboxylic Acid: Quantified Lipophilicity Advantage for Cell Permeability

The methyl ester moiety in methyl 2-sulfanyl-1,3-thiazole-4-carboxylate confers a substantial lipophilicity advantage compared to the corresponding free carboxylic acid. The compound exhibits an ACD/LogP of 1.64 [1] and an XLogP3-AA of 0.9 [2]. In contrast, the free carboxylic acid analog (2-mercaptothiazole-4-carboxylic acid) would exist predominantly in ionized form at physiological pH, with a predicted LogD (pH 7.4) significantly lower. The ester form also demonstrates pH-dependent LogD values: ACD/LogD of 0.77 at pH 5.5 and -0.92 at pH 7.4 [1], indicating that while the ester increases neutral lipophilicity, the compound remains sufficiently polar for aqueous solubility. This balance is favorable for cell permeability in ester-prodrug strategies.

prodrug design ester prodrug membrane permeability carboxylic acid bioisostere

Methyl Ester vs. Ethyl Ester Analog: Molecular Weight and Synthetic Tractability Comparison

The choice between methyl and ethyl ester analogs of 2-mercaptothiazole-4-carboxylate affects both physical properties and downstream synthetic utility. Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (MW 175.2 g/mol) is lighter than the ethyl ester analog (ethyl 2-mercaptothiazole-4-carboxylate, MW 189.3 g/mol, CAS 56232-75-8) [1]. The methyl ester also provides a more labile protecting group that can be selectively hydrolyzed under milder conditions compared to the ethyl ester, offering greater control in multi-step syntheses. Additionally, the methyl ester's smaller steric profile may be advantageous when the 4-position ester is retained in the final target molecule, minimizing steric clashes with adjacent substituents.

building block selection ester hydrolysis fragment growing synthetic accessibility

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate: Evidence-Backed Research Application Scenarios


Synthesis of S-Linked Thiazole Nucleosides and Thioglycoside Derivatives

Based on demonstrated S-glycosylation chemistry with 2-mercaptothiazole-4-carboxylate derivatives [1], this compound is appropriate for research programs synthesizing S-linked nucleoside analogs related to tiazofurin. The 2-mercapto group enables direct thioglycoside formation, a synthetic pathway unavailable to 2-aminothiazole analogs, making this compound specifically valuable for generating structurally novel nucleoside libraries for antiviral or anticancer screening.

Fragment-Based Drug Discovery: 2-Mercaptothiazole Scaffold with Quantified Physicochemical Profile

With its defined LogP (1.64) and polar surface area (106 Ų) [1], methyl 2-sulfanyl-1,3-thiazole-4-carboxylate meets fragment library criteria for lead-like properties. The 2-mercaptothiazole-4-carboxylic acid scaffold has been identified as an optimal pharmacophore in prostaglandin EP2/EP4 dual agonist development, where structural optimization of this core led to compounds with in vivo efficacy in rat bone fracture healing models [2]. This compound serves as a validated starting point for similar medicinal chemistry campaigns.

Prodrug Strategy Development: Esterase-Activated Carboxylic Acid Delivery

The methyl ester group provides a LogP of 1.64 compared to the more polar free acid [1], supporting its use in prodrug design studies where enhanced membrane permeability is required. The ester can be hydrolyzed intracellularly to the active 2-mercaptothiazole-4-carboxylic acid, a strategy employed in optimizing EP2/EP4 agonists where the 2-mercaptothiazole-4-carboxylic acid core was essential for activity [2].

S-Alkylation and Derivatization for Structure-Activity Relationship Studies

The 2-mercapto group is a well-established site for S-alkylation, enabling systematic exploration of substituent effects on biological activity [1]. This compound is appropriate as a core scaffold for generating focused libraries of S-alkylated thiazole derivatives, where variation of the alkylating agent allows systematic SAR exploration of antimicrobial, anticancer, or enzyme inhibitory activities.

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